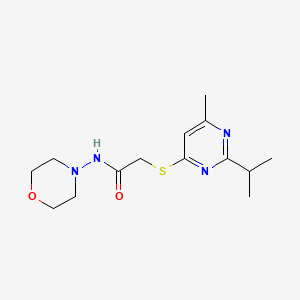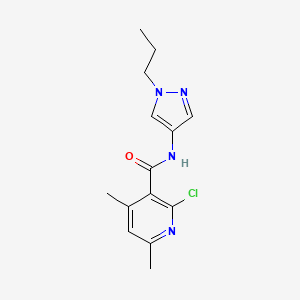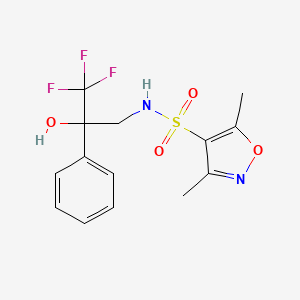
2-((2-isopropyl-6-methylpyrimidin-4-yl)thio)-N-morpholinoacetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-((2-isopropyl-6-methylpyrimidin-4-yl)thio)-N-morpholinoacetamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. It is a synthetic compound that has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.
作用机制
The mechanism of action of 2-((2-isopropyl-6-methylpyrimidin-4-yl)thio)-N-morpholinoacetamide is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes and receptors in the body. It has been shown to inhibit the activity of certain kinases and phosphatases, which are involved in cell signaling pathways. It has also been shown to inhibit the activity of certain viral and bacterial enzymes, which makes it a potential candidate for the development of antiviral and antibacterial drugs.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been extensively studied. It has been shown to induce apoptosis (programmed cell death) in cancer cells, which makes it a potential candidate for the development of anticancer drugs. It has also been shown to inhibit the replication of certain viruses and bacteria, which makes it a potential candidate for the development of antiviral and antibacterial drugs. The compound has been shown to have low toxicity in vitro, which makes it a promising candidate for further research.
实验室实验的优点和局限性
The advantages of using 2-((2-isopropyl-6-methylpyrimidin-4-yl)thio)-N-morpholinoacetamide in lab experiments include its high purity, low toxicity, and reproducibility of synthesis. The compound is readily available and can be synthesized in large quantities, which makes it a cost-effective option for research. The limitations of using the compound in lab experiments include its limited solubility in certain solvents and its potential interactions with other compounds in the experiment.
未来方向
The future directions for research on 2-((2-isopropyl-6-methylpyrimidin-4-yl)thio)-N-morpholinoacetamide include its further investigation for its potential use in drug development. The compound has shown promising results in preclinical studies and warrants further investigation for its potential use as an anticancer, antiviral, and antibacterial drug. The compound can also be further optimized for its pharmacokinetic and pharmacodynamic properties to improve its efficacy and reduce its toxicity. The compound can also be studied for its potential use as a diagnostic tool for various diseases.
合成方法
The synthesis of 2-((2-isopropyl-6-methylpyrimidin-4-yl)thio)-N-morpholinoacetamide involves the reaction of 2-isopropyl-6-methylpyrimidin-4-amine with N-(morpholinoacetyl)thiourea in the presence of a suitable solvent and a catalyst. The reaction is carried out under controlled conditions to obtain the desired product in high yield and purity. The synthesis method has been optimized to reduce the formation of impurities and to improve the reproducibility of the reaction.
科学研究应用
2-((2-isopropyl-6-methylpyrimidin-4-yl)thio)-N-morpholinoacetamide has been extensively studied for its potential applications in various fields of scientific research. It has been investigated for its anticancer, antiviral, and antibacterial activities. It has also been studied for its potential use as a diagnostic tool for various diseases. The compound has been shown to have a high affinity for certain receptors and enzymes, which makes it a promising candidate for drug development.
属性
IUPAC Name |
2-(6-methyl-2-propan-2-ylpyrimidin-4-yl)sulfanyl-N-morpholin-4-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N4O2S/c1-10(2)14-15-11(3)8-13(16-14)21-9-12(19)17-18-4-6-20-7-5-18/h8,10H,4-7,9H2,1-3H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJEAIXHXBYRKDF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)C(C)C)SCC(=O)NN2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.42 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-[4-(5-Ethylpyrimidin-2-yl)oxypiperidin-1-yl]-1,3,4-thiadiazole](/img/structure/B2852972.png)
![4-{4-[(1-methyl-1H-imidazol-2-yl)sulfonyl]piperazin-1-yl}-6-(trifluoromethyl)pyrimidine](/img/structure/B2852975.png)

![1-Methyl-4-(4-thiophen-2-ylpiperidin-1-yl)pyrazolo[3,4-d]pyrimidine](/img/structure/B2852977.png)
![3-(1-(benzo[d]thiazole-6-carbonyl)piperidin-4-yl)-6-fluoroquinazoline-2,4(1H,3H)-dione](/img/structure/B2852981.png)

![5-methyl-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)isoxazole-3-carboxamide](/img/structure/B2852984.png)

![4-({[(Tert-butoxy)carbonyl]amino}methyl)-3-oxaspiro[bicyclo[2.1.1]hexane-2,4'-oxane]-1-carboxylic acid](/img/structure/B2852986.png)
![N-[(4-Methoxythian-4-yl)methyl]pyrido[3,4-d]pyrimidin-4-amine](/img/structure/B2852988.png)
![2-([1,1'-biphenyl]-4-yl)-1-(4-((1-phenyl-1H-tetrazol-5-yl)methyl)piperazin-1-yl)ethanone](/img/structure/B2852989.png)
![N-(4-chlorobenzo[d]thiazol-2-yl)-4-methoxy-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2852990.png)